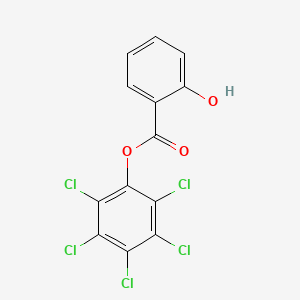

Pentachlorophenyl salicylate

Description

Pentachlorophenyl salicylate (CAS: 36994-69-1) is a chlorinated aromatic ester derived from salicylic acid. Its structure consists of a salicylate moiety (a hydroxyl group at the ortho position relative to a carboxylic acid ester) linked to a pentachlorophenyl group. This compound exhibits a log10 water solubility (log10WS) of -6.53, indicating extremely low hydrophilicity, which is characteristic of heavily chlorinated compounds .

Properties

CAS No. |

36994-69-1 |

|---|---|

Molecular Formula |

C13H5Cl5O3 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) 2-hydroxybenzoate |

InChI |

InChI=1S/C13H5Cl5O3/c14-7-8(15)10(17)12(11(18)9(7)16)21-13(20)5-3-1-2-4-6(5)19/h1-4,19H |

InChI Key |

ZMZPNTFEPFRJHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentachlorophenyl salicylate can be synthesized through the esterification of pentachlorophenol with salicylic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, pentachlorophenol and salicylic acid, are mixed in the presence of a catalyst and heated to promote the esterification reaction. The resulting product is then subjected to purification steps, including distillation and crystallization, to obtain high-purity this compound.

Chemical Reactions Analysis

Reaction Pathway

-

Acid chloride formation : Acetyltrichloro-3,5,6 salicylic acid is dissolved in toluene and treated with thionyl chloride (SOCl₂), followed by reflux for 2 hours. This step converts the carboxylic acid group into an acid chloride intermediate .

-

Nucleophilic acyl substitution : The acid chloride reacts with 2-acetylamino-4,6-dichloro-phenol in the presence of triethylamine at 15–20°C. This step forms the ester/amide linkage .

-

Purification : The product is recrystallized from acetone, yielding light gray to pale yellow crystals with a melting point of 210°C .

| Step | Reagents/Conditions | Product | Melting Point |

|---|---|---|---|

| 1 | Acetyltrichloro-3,5,6 salicylic acid + SOCl₂ (reflux, 2 h) | Acid chloride intermediate | – |

| 2 | Acid chloride + 2-acetylamino-4,6-dichloro-phenol + Et₃N (15–20°C) | 2-Acetyl nitro-3,4',5,6,6'-pentachloro phenyl salicylate | 158°C (crude), 160°C (purified) |

| 3 | Recrystallization (acetone) | Final product | 210°C |

Structural Features

The compound incorporates a pentachlorophenyl group linked to a salicylate backbone via ester or amide bonds. The reaction mechanism likely involves nucleophilic attack of the amine group on the acid chloride, forming a stable ester or amide linkage .

Reaction Mechanism

The synthesis relies on acylation chemistry , where the acid chloride acts as an electrophilic acylating agent. Triethylamine facilitates deprotonation of the amine, enabling nucleophilic substitution. The pentachlorophenyl group’s electron-withdrawing chlorine atoms stabilize the acyl group, enhancing reactivity .

Thermal Analysis

-

Melting Point : The crude product melts at 153–158°C, while purified samples exhibit higher melting points (158–210°C) .

-

Recrystallization : Acetone is used for purification, yielding crystalline material with a narrow melting range .

Spectroscopic Data

While not explicitly detailed in the provided sources, pentachlorophenyl salicylate derivatives would likely exhibit:

-

IR bands corresponding to ester carbonyl (C=O) and aromatic C-Cl vibrations.

-

NMR signals for the pentachlorophenyl ring (upfield shifts due to electron-withdrawing Cl atoms) and the salicylate ester group.

Stability and Reactivity

This compound derivatives are stable under standard conditions but may hydrolyze under alkaline conditions to regenerate the parent acids. The pentachlorophenyl moiety introduces steric hindrance and electronic effects, potentially influencing reactivity in subsequent chemical transformations .

Scientific Research Applications

Pentachlorophenyl salicylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and as a preservative in certain formulations.

Mechanism of Action

The mechanism of action of pentachlorophenyl salicylate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Salicylate Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Pentachlorophenyl Salicylate and Analogous Compounds

*Note: log10WS values for methyl, benzyl, and phenyl salicylates are estimated based on structural similarity to salicylic acid (log10WS: -1.3).

Key Observations :

- Chlorination Impact: The pentachlorophenyl group drastically reduces water solubility compared to non-chlorinated analogs (e.g., methyl salicylate) .

Hydroxyl Radical Detection

- Salicylate Derivatives : Salicylate (parent compound) and methyl salicylate are widely used as probes for hydroxyl radical (HO•) detection due to their predictable hydroxylation products (e.g., 2,3- and 2,5-dihydroxybenzoic acid) .

- Enzymatic interference, as seen with other salicylates, may further complicate its use .

Enzymatic and Microbial Interactions

- This compound’s bulkier structure may impede binding to transcriptional regulators, reducing induction efficacy.

- Metagenomic Screening: Salicylate-responsive transcriptional regulators are distinct from those activated by 3-methylcatechol or 4-chlorocatechol, highlighting specificity in aromatic compound sensing .

Ammonia Quantification

- Salicylate Method: Sodium salicylate replaces phenol in the indophenol blue method for ammonia detection, avoiding toxic byproducts like azo-chlorophenol. However, salicylate’s lower reactivity necessitates higher concentrations .

Stabilizers and Light Absorbers

Toxicity and Environmental Considerations

- Pentachlorophenol Comparison: Pentachlorophenol (PCP), a structurally related biocide, is highly toxic (LD50 in rats: ~50 mg/kg). While data on this compound is lacking, its chlorination pattern implies similar or greater persistence and bioaccumulation risks .

- Enzymatic Metabolism : Natural salicylates are metabolized by enzymes like phenylalanine hydroxylase. Chlorinated derivatives may resist degradation, leading to prolonged environmental retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.